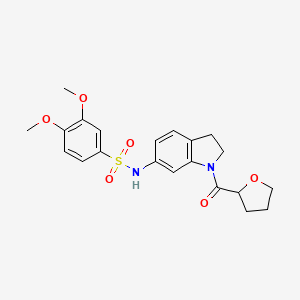

3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S/c1-27-18-8-7-16(13-20(18)28-2)30(25,26)22-15-6-5-14-9-10-23(17(14)12-15)21(24)19-4-3-11-29-19/h5-8,12-13,19,22H,3-4,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLLEDPSLROUNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.

Introduction of the Tetrahydrofuran-2-carbonyl Group: This step involves the acylation of the indole nitrogen with tetrahydrofuran-2-carbonyl chloride under basic conditions.

Attachment of the Benzenesulfonamide Group: The final step includes the sulfonylation of the indole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential effectiveness against various bacterial strains. For instance, compounds similar to 3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide have shown antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 mg/mL against E. coli .

Anticancer Activity

The compound's structure may also confer anticancer properties. Studies on related indoline derivatives suggest that they can inhibit specific enzymes involved in cancer cell proliferation. For example, inhibitors targeting threonine tyrosine kinase (TTK), a promising drug target for aggressive cancers, have shown potent antiproliferative effects . The mechanism often involves disrupting critical cellular pathways that lead to cancer progression.

Medicinal Chemistry

This compound serves as a bioactive reagent in medicinal chemistry research. Its ability to modify biological pathways makes it a valuable candidate for drug discovery efforts aimed at developing new therapeutic agents.

Drug Development

Given its structural features and biological activities, this compound can be explored further for developing novel drugs targeting bacterial infections or cancer therapies. Its synthesis routes can be optimized to enhance yield and specificity for desired biological targets.

Case Study 1: Antibacterial Activity Assessment

In vitro studies have assessed the antibacterial efficacy of various sulfonamide derivatives against common pathogens like E. coli and Staphylococcus aureus. Results indicated that modifications to the benzene ring significantly influenced antimicrobial potency, suggesting that further structural optimization could enhance efficacy .

Case Study 2: Anticancer Potential Evaluation

Research focusing on indoline derivatives has demonstrated their potential as anticancer agents by inhibiting TTK activity. Compounds were tested for their ability to reduce cell proliferation in cancer cell lines, with some derivatives exhibiting promising results comparable to established chemotherapeutics .

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and selectivity towards certain targets . The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related 3,4-dimethoxybenzenesulfonamide derivatives, emphasizing key differences in substituents, biological activity, and physicochemical properties.

Structural and Functional Analogues

Key Findings from Structure–Activity Relationships (SAR)

Region 1 (Arylsulfonyl Group):

The 3,4-dimethoxybenzenesulfonyl group is critical for maximal inhibitory activity in HIF-1 and KMO-targeted compounds. Substitution with bulkier or electron-deficient groups reduces potency .

Region 2 (Heterocyclic/Amine Substituents):

- KMO Inhibitors: Six-membered N-containing rings (e.g., morpholine in Compound 68) enhance potency over five-membered rings (e.g., pyrrolidine in Compound 69) .

- HIF-1 Inhibitors: Propan-2-amine substituents improve transcriptional inhibition compared to morpholine or unmodified amines .

Solubility Considerations:

Chromene-based analogs suffer from poor aqueous solubility (<15 µg/mL), necessitating formulation strategies. The target compound’s tetrahydrofuran moiety may improve solubility relative to lipophilic chromene systems .

Pharmacological Outcomes

- KMO Inhibitors: Ro-61-8048 and its analogs demonstrate dose-dependent reductions in neurotoxic metabolites (3-OH-KYN, QUIN) and ameliorate motor symptoms in Parkinsonian models .

- HIF-1 Inhibitors: Chromene-based derivatives inhibit tumor growth in vivo but require structural optimization for solubility and bioavailability .

Biological Activity

3,4-Dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This compound features a unique structural combination that may influence its biological activity, particularly in the treatment of various diseases, including cancer and inflammatory conditions.

Structural Characteristics

The compound can be described by the following molecular formula and characteristics:

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 1040636-95-0 |

| Molecular Formula | C21H24N2O6S |

| Molecular Weight | 432.5 g/mol |

The presence of methoxy groups enhances lipophilicity, which can significantly impact absorption and distribution in biological systems. The tetrahydrofuran moiety is notable for its potential interactions with biological macromolecules due to its carbonyl group.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities:

- Anticancer Properties : Compounds similar to this sulfonamide have shown promise as dual-target inhibitors against tubulin and STAT3 proteins, which are implicated in cancer progression. For example, a related compound demonstrated significant inhibitory activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer), with IC50 values indicating potent effects .

- Mechanism of Action : The proposed mechanism involves competitive binding to the colchicine site on tubulin, disrupting microtubule polymerization, which is crucial for cell division. Additionally, inhibition of STAT3 phosphorylation suggests a multifaceted approach to targeting cancer cell survival pathways .

- Inflammatory Conditions : Given the structural features of the compound, it may also exhibit anti-inflammatory properties through modulation of cytokine production and immune response pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several established methods:

- Condensation Reactions : A common method involves the reaction of an indole derivative with benzoyl chloride in the presence of a base to form the benzamide linkage.

- Acylation Reactions : The introduction of the tetrahydrofuran moiety can be accomplished via acylation using tetrahydrofuran-2-carboxylic acid derivatives.

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Dual Target Inhibitors : A recent study focused on benzenesulfonamide derivatives targeting both tubulin and STAT3 pathways showed that specific modifications could enhance anticancer efficacy while reducing toxicity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications at key positions on the indoline structure can lead to improved binding affinity and selectivity towards target proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dimethoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis likely involves sulfonylation of an indoline intermediate. A benzenesulfonyl chloride derivative (e.g., 3,4-dimethoxybenzenesulfonyl chloride) can react with an amine-functionalized indoline scaffold under dynamic pH control (pH ~10) using aqueous Na₂CO₃ as a base . Subsequent acylation of the indoline nitrogen with tetrahydrofuran-2-carbonyl chloride may require anhydrous conditions (e.g., THF/DMF) and catalysts like LiH to enhance reactivity . Optimize reaction time and temperature via TLC/HPLC monitoring.

Q. How can the compound’s structure be confirmed post-synthesis?

- Methodology : Use multi-spectral analysis:

- IR Spectroscopy : Confirm sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and carbonyl (C=O ~1650–1750 cm⁻¹) groups .

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), indoline aromatic protons, and tetrahydrofuran ring protons .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₂H₂₅N₂O₆S).

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina with the compound’s 3D structure (generated from PubChem data or DFT-optimized geometry) . Dock into active sites of target enzymes (e.g., lipoxygenase) to assess binding affinity.

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to evaluate stability of ligand-protein complexes. Analyze hydrogen bonds and hydrophobic interactions .

Q. What strategies resolve contradictions between experimental and computational spectral data?

- Methodology :

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using Gaussian with B3LYP/6-311++G(d,p) basis set). Discrepancies may arise from solvent effects or conformational flexibility .

- Dynamic NMR : For flexible moieties (e.g., tetrahydrofuran ring), analyze variable-temperature NMR to detect coalescence points and estimate rotational barriers .

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

- Methodology :

- Functional Group Variation : Synthesize analogs with substituent changes (e.g., replacing methoxy with ethoxy or halogens) and test inhibitory activity against target enzymes .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) and hydrophobic regions using QSAR models. Validate via IC₅₀ assays .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.